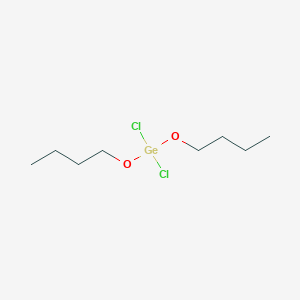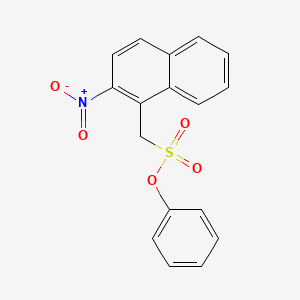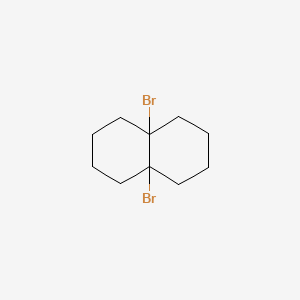
2-(Hydroxyimino)-3-phosphonopropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Hydroxyimino)-3-phosphonopropanoic acid is an organic compound with significant interest in various scientific fields It is characterized by the presence of a hydroxyimino group and a phosphono group attached to a propanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxyimino)-3-phosphonopropanoic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromo-3-phosphonopropanoic acid with hydroxylamine under basic conditions to form the desired hydroxyimino derivative . The reaction is usually carried out in an aqueous medium with a suitable base such as sodium hydroxide to facilitate the formation of the hydroxyimino group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pH, and reaction time. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Hydroxyimino)-3-phosphonopropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The hydroxyimino group can be reduced to form amine derivatives.
Substitution: The phosphono group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. Substitution reactions may involve nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyimino group may yield nitroso or nitro derivatives, while reduction may yield amine derivatives. Substitution reactions can lead to a variety of phosphono-substituted compounds.
Applications De Recherche Scientifique
2-(Hydroxyimino)-3-phosphonopropanoic acid has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Hydroxyimino)-3-phosphonopropanoic acid involves its interaction with molecular
Propriétés
Numéro CAS |
89873-31-4 |
|---|---|
Formule moléculaire |
C3H6NO6P |
Poids moléculaire |
183.06 g/mol |
Nom IUPAC |
2-hydroxyimino-3-phosphonopropanoic acid |
InChI |
InChI=1S/C3H6NO6P/c5-3(6)2(4-7)1-11(8,9)10/h7H,1H2,(H,5,6)(H2,8,9,10) |
Clé InChI |
DWKMMSRZBNKTCJ-UHFFFAOYSA-N |
SMILES canonique |
C(C(=NO)C(=O)O)P(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Methoxy-3-phenyl-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B14383410.png)


![5-Ethyl-6-[4-(1H-imidazol-1-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14383435.png)



![4-[(1-Aminoethyl)amino]phenol](/img/structure/B14383446.png)


![6-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[3.1.0]hexane](/img/structure/B14383469.png)


![1,1-Diphenyl-2-[1-(piperidin-1-yl)ethyl]butane-1,4-diol](/img/structure/B14383492.png)
